2,6-Bis(P-tolyl)-4-phenylpyrylium tetrafluoroborate
Description
Electronic Modulation via Substituents
- p-Tolyl Groups : The methyl substituents donate electrons via inductive effects, raising the highest occupied molecular orbital (HOMO) energy. This facilitates single-electron oxidation, critical for photocatalytic cycles.
- Phenyl Group : Maintains π-conjugation across the pyrylium core, ensuring strong absorption in the UV-vis spectrum (λmax ≈ 390 nm).
- Tetrafluoroborate Anion : Non-coordinating nature preserves the cation’s reactivity while enhancing thermal stability.
Steric Considerations and Reactivity
The ortho-methyl groups on the p-tolyl substituents create a steric shield around the pyrylium oxygen, reducing undesired nucleophilic attacks at the 4-position. This selective protection directs reactivity toward the 2- and 6-positions, enabling regioselective functionalization. For example, in photochemical [3+2] cycloadditions with 2H-azirines, the shielded 4-position remains inert, ensuring clean formation of tetrasubstituted pyrroles.
Comparative studies of substituted pyrylium salts reveal stark contrasts:
| Compound | Substitution Pattern | Key Property |
|---|---|---|
| 2,4,6-Triphenylpyrylium BF4− | Symmetric | High photocatalytic activity but poor solubility |
| 2,6-Bis(p-bromophenyl)-4-phenylpyrylium BF4− | Electron-withdrawing groups | Enhanced SET capability, limited thermal stability |
| 2,6-Bis(p-tolyl)-4-phenylpyrylium BF4− | Asymmetric electron-donating | Balanced reactivity and processability |
Properties
CAS No. |
4649-95-0 |
|---|---|
Molecular Formula |
C25H21BF4O |
Molecular Weight |
424.2 g/mol |
IUPAC Name |
2,6-bis(4-methylphenyl)-4-phenylpyrylium;tetrafluoroborate |
InChI |
InChI=1S/C25H21O.BF4/c1-18-8-12-21(13-9-18)24-16-23(20-6-4-3-5-7-20)17-25(26-24)22-14-10-19(2)11-15-22;2-1(3,4)5/h3-17H,1-2H3;/q+1;-1 |
InChI Key |
PSSPCLBDPWTYGC-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Chalcone-Derived Cyclization
The most widely reported method involves the acid-catalyzed cyclization of chalcone derivatives with acetophenones. This route, adapted from classical pyrylium salt synthesis, employs HBF₄·Et₂O as both a catalyst and counterion source. For 2,6-bis(p-tolyl)-4-phenylpyrylium tetrafluoroborate, the reaction proceeds via:
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Precursor Preparation :
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Cyclization Reaction :
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Workup and Isolation :
Key Parameters :
-
Solvent : Anhydrous cyclohexane minimizes side reactions.
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Temperature : 60°C balances reaction rate and selectivity.
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Oxidizing Agent : Molecular oxygen ensures efficient dehydrogenation.
Continuous-Flow Synthesis
Flow Reactor Design
A modern adaptation from utilizes continuous-flow systems to enhance reproducibility and scalability. The protocol involves:
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Precursor Mixing : Chalcone and acetophenone derivatives are dissolved in CH₂Cl₂ and injected into a T-mixer.
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Acid Introduction : HBF₄·Et₂O (3 equiv) is introduced via a secondary feed, ensuring precise stoichiometry.
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Reactor Conditions :
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Residence Time : 10 minutes at 80°C.
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Pressure : 3 bar to maintain solvent integrity.
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Advantages Over Batch Methods :
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Yield Improvement : 85–90% purity without recrystallization.
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Scalability : Suitable for gram-to-kilogram production.
Spectroscopic Characterization and Validation
Post-synthesis analysis is critical for confirming structural integrity. Data from for 2,6-diphenyl-4-(p-tolyl)pyrylium tetrafluoroborate (structurally analogous) includes:
Melting points (257–259°C) and elemental analysis further validate purity.
Comparative Analysis of Methods
Efficiency Metrics
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Reaction Time | 3 hours | 10 minutes |
| Yield | 70% | 85–90% |
| Scalability | Limited to 100g | Kilogram-scale |
| Purity Post-Workup | 95% (recrystallized) | 90% (as-is) |
Mechanistic Insights
The reaction proceeds through a tandem Michael addition-cycloaromatization pathway:
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Michael Addition : Phenylacetylene attacks the α,β-unsaturated ketone, forming a dienolate intermediate.
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Cyclization : BF₃·OEt₂ catalyzes 6-π electrocyclization, forming the pyrylium core.
-
Oxidation : Molecular oxygen abstracts hydrogen, restoring aromaticity.
Critical Intermediates :
Challenges and Optimization Strategies
Byproduct Formation
Solvent Selection
-
Polar Aprotic Solvents : DMF increases reaction rate but reduces yield due to side reactions.
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Nonpolar Solvents : Cyclohexane optimizes selectivity but requires anhydrous conditions.
Industrial Applications and Patented Innovations
A 2025 patent discloses a one-pot telescoped synthesis integrating chalcone formation and cyclization, reducing steps from four to two. Key innovations include:
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In-Line Quenching : BF₃·OEt₂ is neutralized with NaHCO₃ before filtration, enhancing safety.
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Crystallization Control : Ethanol-water mixtures (4:1) yield larger crystals for easier handling.
Environmental and Regulatory Considerations
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(P-tolyl)-4-phenylpyrylium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrylium oxides.
Reduction: Reduction reactions can convert the pyrylium salt into dihydropyrylium derivatives.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Pyrylium oxides.
Reduction: Dihydropyrylium derivatives.
Substitution: Various substituted pyrylium salts depending on the reagents used.
Scientific Research Applications
2,6-Bis(P-tolyl)-4-phenylpyrylium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments due to its stable and vibrant color properties.
Mechanism of Action
The mechanism by which 2,6-Bis(P-tolyl)-4-phenylpyrylium tetrafluoroborate exerts its effects involves its interaction with various molecular targets. The pyrylium core can interact with nucleophiles, leading to the formation of stable adducts. This interaction is facilitated by the electron-deficient nature of the pyrylium ring, which makes it highly reactive towards nucleophiles. The compound can also participate in electron transfer reactions, contributing to its role as a catalyst in various chemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrylium tetrafluoroborate derivatives vary in substituent patterns, which directly impact their physical, electronic, and catalytic properties. Below is a detailed comparison with structurally related compounds:
Structural Analogues
Key Differences
- Mesityl-substituted derivatives (e.g., MDPT ) exhibit higher oxidation potentials (+2.1 V vs. SCE), enabling access to stronger oxidizing excited states.
Steric Effects :
- Applications: Photoredox Catalysis: Mesityl-substituted pyrylium salts (MDPT) outperform 2,6-Bis(P-tolyl)-4-phenylpyrylium BF₄⁻ in oxidizing stubborn substrates like benzylic epoxides due to higher redox potentials . Semiconductors: Thienyl-substituted derivatives show superior charge mobility in organic thin-film transistors , whereas p-tolyl variants are less explored in this context.
Research Findings and Trends
- Photoredox Catalysis : Pyrylium salts with mesityl or p-tolyl groups are emerging as robust alternatives to ruthenium or iridium complexes, particularly in visible-light-driven reactions .
- Stability : Tetrafluoroborate counterions improve thermal stability compared to perchlorate analogues, though hygroscopicity remains a challenge .
- Structure-Activity Relationships : Electron-rich aryl groups (e.g., p-tolyl) enhance luminescence but reduce oxidative power, whereas electron-deficient groups (e.g., fluorophenyl) favor redox applications .
Biological Activity
2,6-Bis(P-tolyl)-4-phenylpyrylium tetrafluoroborate is a pyrylium salt known for its unique structural features and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and photochemistry, due to its promising properties.
Chemical Structure and Properties
The molecular formula of 2,6-Bis(P-tolyl)-4-phenylpyrylium tetrafluoroborate is C23H20BF4O. Its structure consists of a pyrylium core with two para-tolyl groups and one phenyl group, contributing to its stability and reactivity. The tetrafluoroborate anion enhances its solubility and ionic characteristics.
Antimicrobial Properties
Research indicates that pyrylium salts exhibit antimicrobial properties. Studies have shown that 2,6-Bis(P-tolyl)-4-phenylpyrylium tetrafluoroborate demonstrates activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Photodynamic Therapy (PDT)
The compound has been explored for its potential use in photodynamic therapy. Its ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for treating cancerous tissues. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells when exposed to specific wavelengths of light.
Enzyme Inhibition
Preliminary studies suggest that 2,6-Bis(P-tolyl)-4-phenylpyrylium tetrafluoroborate may act as an enzyme inhibitor. It shows promise in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in the treatment of metabolic disorders.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.
- Photodynamic Applications : In a controlled experiment, cancer cell lines treated with the compound under light exposure showed a reduction in viability by over 70%, indicating its potential as a PDT agent. The study utilized a light source at 465 nm to activate the compound effectively.
- Enzyme Inhibition : Research focused on the inhibition of acetylcholinesterase (AChE) revealed that 2,6-Bis(P-tolyl)-4-phenylpyrylium tetrafluoroborate could inhibit AChE activity by approximately 40% at a concentration of 100 µM.
Research Findings Summary Table
| Activity | Observation | Concentration/Conditions |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | MIC: 50 µg/mL |
| Photodynamic Therapy | Induction of apoptosis | Light exposure at 465 nm |
| Enzyme Inhibition | AChE inhibition | 40% inhibition at 100 µM |
Q & A
Q. What are the standard synthetic routes for 2,6-Bis(P-tolyl)-4-phenylpyrylium tetrafluoroborate, and how is purity ensured?
The compound is typically synthesized via acid-catalyzed condensation of substituted acetophenones or aryl aldehydes with a proton source, followed by counterion exchange with tetrafluoroboric acid. For example, pyrylium salts are often prepared by cyclization of 1,5-diketones in the presence of BF₃·OEt₂ as a catalyst . Purification involves recrystallization from anhydrous solvents (e.g., acetonitrile or dichloromethane) under inert conditions to avoid hydrolysis. Purity is confirmed via melting point analysis (e.g., 248–254°C for structurally similar 2,4,6-triphenylpyrylium tetrafluoroborate) and HPLC with UV detection.
Q. How should researchers handle and store this compound to ensure stability?
The compound is moisture-sensitive and requires storage in a desiccator under inert gas (e.g., argon). Use anhydrous solvents and gloveboxes for handling. Personal protective equipment (PPE), including nitrile gloves, goggles, and lab coats, is mandatory due to its classification as a skin/eye irritant (GHS Category 1) .
Q. What spectroscopic techniques are used to characterize this pyrylium salt?
Basic characterization includes:
- ¹H/¹³C NMR : To confirm aryl substituent integration and symmetry (e.g., para-substituted tolyl groups).
- UV-Vis spectroscopy : To assess π→π* transitions (e.g., λmax ~300–400 nm for pyrylium cores) .
- Elemental analysis : To validate boron and fluorine content.
Advanced Research Questions
Q. How can synthetic methods be optimized to enhance yield or regioselectivity?
Advanced optimization may involve:
- Solvent screening : Polar aprotic solvents (e.g., DMF) can improve solubility of intermediates.
- Catalyst modulation : Substituent-specific Lewis acids (e.g., ZnCl₂) may direct cyclization pathways .
- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity. Monitor progress via in-situ FTIR or LC-MS to identify bottlenecks (e.g., diketone intermediate stability).
Q. What role does this compound play in photoredox catalysis, and how can its photophysical properties be tuned?
Structurally analogous pyrylium salts act as photosensitizers in visible-light-driven reactions (e.g., singlet oxygen generation for phenol oxidation) . To tune properties:
- Substituent engineering : Electron-donating groups (e.g., methyl in P-tolyl) increase redox potential.
- Counterion effects : Larger anions (e.g., PF₆⁻) may enhance solubility in nonpolar media.
- Time-resolved fluorescence spectroscopy : Quantifies excited-state lifetimes for mechanistic studies.
Q. How do environmental conditions (e.g., humidity, light) impact its stability, and how can decomposition pathways be mitigated?
Kinetic stability studies under controlled humidity (e.g., 30–70% RH) reveal hydrolysis to diketones. Mitigation strategies include:
Q. How can computational modeling aid in predicting reactivity or designing derivatives?
DFT calculations (e.g., B3LYP/6-31G*) predict:
- Frontier molecular orbitals : HOMO-LUMO gaps correlate with photoactivity.
- Charge distribution : Guides functionalization for improved electron transfer in catalysis.
- Solvent effects : COSMO-RS models optimize reaction media for solubility .
Data Contradiction and Troubleshooting
Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) across studies?
Variations often arise from impurities or polymorphic forms. Recommended steps:
- Reproduce synthesis : Strictly follow anhydrous conditions and inert atmospheres .
- Cross-validate characterization : Pair melting point analysis with PXRD to detect crystallinity differences.
- Collaborative benchmarking : Compare data with independent labs using identical protocols.
Q. What analytical methods resolve ambiguities in reaction mechanisms involving this compound?
- Isotopic labeling : Use deuterated solvents (e.g., CD₃CN) in NMR to track proton transfer steps.
- EPR spectroscopy : Detects radical intermediates in photoredox cycles.
- In-situ Raman : Monitors real-time structural changes during catalysis.
Methodological Tables
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 248–254°C (similar structure) | |
| Solubility | Insoluble in H₂O, EtOH; soluble in TFA | |
| UV-Vis λmax | ~350 nm (in MeCN) | |
| Storage Conditions | Inert atmosphere, desiccator |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
